molecular formula C16H21NO B11868664 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol CAS No. 5438-86-8

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol

Cat. No.: B11868664
CAS No.: 5438-86-8
M. Wt: 243.34 g/mol
InChI Key: RPFVNLVUFWTWNR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a butanol chain through a Friedel-Crafts alkylation reaction.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydronaphthalene derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydronaphthalene derivatives.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The dimethylamino group could play a role in binding interactions, while the naphthalene ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-1-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.

    4-(Dimethylamino)-1-(naphthalen-1-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butanol chain.

Uniqueness

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is unique due to the presence of both a naphthalene ring and a dimethylamino group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

5438-86-8

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol

InChI

InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3

InChI Key

RPFVNLVUFWTWNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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